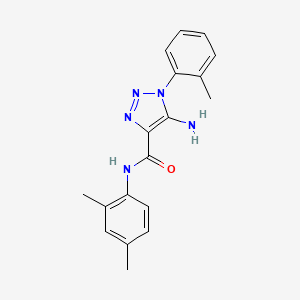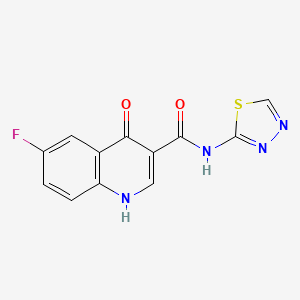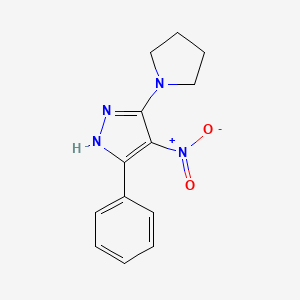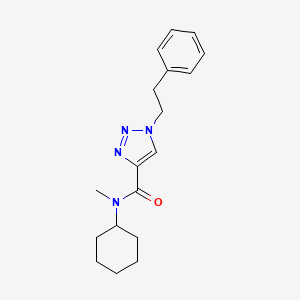
3-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)propanamide, commonly known as BIS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIS is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 313.38 g/mol.
Aplicaciones Científicas De Investigación
BIS has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, BIS has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression and have been implicated in the development and progression of cancer. BIS has also been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to contribute to the development of the disease.
In biochemistry, BIS has been used as a tool to study the role of HDACs in various cellular processes. BIS has been shown to inhibit the activity of HDAC6, which is involved in the regulation of protein degradation and intracellular trafficking. BIS has also been used to study the role of HDACs in the regulation of autophagy, a cellular process that is involved in the degradation of damaged or unwanted cellular components.
In pharmacology, BIS has been studied for its potential as a drug target due to its ability to modulate the activity of HDACs. BIS has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal models.
Mecanismo De Acción
BIS exerts its effects by inhibiting the activity of HDACs, which are enzymes that are involved in the regulation of gene expression. HDACs catalyze the removal of acetyl groups from histone proteins, which leads to a more compact chromatin structure and decreased gene expression. By inhibiting the activity of HDACs, BIS leads to an increase in histone acetylation and a more open chromatin structure, which leads to increased gene expression.
Biochemical and Physiological Effects:
BIS has been shown to have a variety of biochemical and physiological effects, including the inhibition of HDAC activity, the modulation of gene expression, and the inhibition of amyloid-beta peptide aggregation. BIS has also been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIS has several advantages for lab experiments, including its high yield and purity, its favorable pharmacokinetic profile, and its ability to selectively inhibit the activity of HDACs. However, BIS also has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on BIS, including the development of more potent and selective HDAC inhibitors, the investigation of the role of HDACs in various disease states, and the development of BIS as a therapeutic agent for various diseases. Additionally, further studies are needed to investigate the potential off-target effects of BIS and to improve its solubility in aqueous solutions.
Métodos De Síntesis
BIS can be synthesized using a multi-step process that involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to form 5-methyl-3-isoxazolecarbonyl chloride. This intermediate is then reacted with benzylsulfonamide in the presence of a base to form BIS. The yield of this reaction is typically high, and the purity can be improved through recrystallization.
Propiedades
IUPAC Name |
3-benzylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-11-9-13(16-20-11)15-14(17)7-8-21(18,19)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYWVNWERWKPSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4899325.png)
![3-chloro-N-(2-methoxyethyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4899329.png)
![ethyl [5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4899336.png)
![ethyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4899340.png)


![5-({[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4899366.png)



![3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B4899386.png)